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Compound of Interest

Compound Name: CBZ-D-Methionine

Cat. No.: B554496 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-α-

Carbobenzyloxy-D-methionine (CBZ-D-Methionine), an important protected amino acid

derivative crucial in peptide synthesis and drug development. This document details the

synthetic protocol, purification methods, and extensive characterization data.

Introduction
N-protected amino acids are fundamental building blocks in solid-phase and solution-phase

peptide synthesis. The carbobenzyloxy (CBZ or Z) group is a widely used protecting group for

the α-amino functionality of amino acids due to its stability under various reaction conditions

and its facile removal by catalytic hydrogenation. CBZ-D-Methionine, in particular, serves as a

key intermediate for the incorporation of the D-methionine residue into peptide chains. The D-

enantiomer is of significant interest in the design of peptides with modified biological activity

and increased resistance to enzymatic degradation.

This technical guide outlines a reliable method for the synthesis of CBZ-D-Methionine via the

Schotten-Baumann reaction, followed by a thorough characterization using various analytical

techniques.
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The overall process for the synthesis and characterization of CBZ-D-Methionine is depicted

below.

Start: D-Methionine

Dissolution in Aqueous Base
(e.g., NaOH solution)

Schotten-Baumann Reaction:
Addition of Benzyl Chloroformate

Acidification
(e.g., with HCl)

Precipitation of Crude
CBZ-D-Methionine

Filtration and Washing

Recrystallization
(e.g., from Ethyl Acetate/Hexane)

Drying under Vacuum

Final Product:
Pure CBZ-D-Methionine

Characterization

Melting Point NMR Spectroscopy
(¹H and ¹³C) FTIR Spectroscopy Mass Spectrometry
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Caption: Experimental workflow for the synthesis and characterization of CBZ-D-Methionine.

Synthesis of CBZ-D-Methionine
The synthesis of CBZ-D-Methionine is achieved through the N-protection of D-methionine

using benzyl chloroformate under Schotten-Baumann conditions. This reaction involves the

acylation of the amino group in an aqueous basic solution.

Materials and Reagents
D-Methionine

Benzyl chloroformate (Cbz-Cl)

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Ethyl acetate

Hexane

Dichloromethane

Anhydrous magnesium sulfate

Deionized water

Experimental Protocol
Dissolution of D-Methionine: In a round-bottom flask equipped with a magnetic stirrer,

dissolve D-methionine in a 1 M aqueous solution of sodium hydroxide at 0-5 °C (ice bath).

Schotten-Baumann Reaction: While maintaining the temperature at 0-5 °C, slowly and

simultaneously add benzyl chloroformate and a 2 M aqueous solution of sodium hydroxide to

the stirring solution. The pH of the reaction mixture should be maintained between 9 and 10.

The addition is typically done dropwise over a period of 1-2 hours.
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Reaction Completion: After the addition is complete, allow the reaction mixture to warm to

room temperature and stir for an additional 2-3 hours.

Work-up: Transfer the reaction mixture to a separatory funnel and wash with

dichloromethane to remove any unreacted benzyl chloroformate and benzyl alcohol.

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of

approximately 2 by the slow addition of 2 M hydrochloric acid. A white precipitate of CBZ-D-
Methionine should form.

Isolation of Crude Product: Collect the crude product by vacuum filtration and wash

thoroughly with cold deionized water.

Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl

acetate/hexane, to obtain pure CBZ-D-Methionine.

Drying: Dry the purified product under vacuum to a constant weight.

Characterization of CBZ-D-Methionine
The identity and purity of the synthesized CBZ-D-Methionine are confirmed by various

analytical methods. The expected data, based on the known characteristics of the L-

enantiomer and general principles of spectroscopy, are summarized below.

Physical Properties
Parameter Value Reference

Molecular Formula C₁₃H₁₇NO₄S N/A

Molecular Weight 283.34 g/mol N/A

Melting Point 69 °C [1]

Specific Rotation ([α]D) +26° (c=1, MeOH) [1]

Appearance
White to off-white crystalline

solid
[1]

Spectroscopic Data
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The proton NMR spectrum is a key tool for confirming the structure of the synthesized

compound.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.35 m 5H
Aromatic protons

(C₆H₅)

~5.10 s 2H
Benzylic protons (-

CH₂-Ph)

~4.40 m 1H α-CH

~2.50 t 2H γ-CH₂

~2.10 s 3H S-CH₃

~2.00 m 2H β-CH₂

The carbon NMR spectrum provides further confirmation of the carbon framework.

Chemical Shift (δ, ppm) Assignment

~175 C=O (Carboxylic acid)

~156 C=O (Carbamate)

~136 Aromatic C (quaternary)

~128.5 Aromatic CH

~128.0 Aromatic CH

~67 Benzylic CH₂

~54 α-CH

~31 γ-CH₂

~30 β-CH₂

~15 S-CH₃
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The FTIR spectrum shows characteristic absorption bands for the functional groups present in

the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Broad O-H stretch (Carboxylic acid)

~3030 Medium C-H stretch (Aromatic)

~2920 Medium C-H stretch (Aliphatic)

~1710 Strong C=O stretch (Carboxylic acid)

~1690 Strong C=O stretch (Carbamate)

~1530 Strong N-H bend

~1250 Strong C-O stretch

Mass spectrometry confirms the molecular weight of the compound.

m/z Ion

284.0951 [M+H]⁺

306.0770 [M+Na]⁺

Conclusion
This technical guide provides a detailed protocol for the synthesis of CBZ-D-Methionine and a

comprehensive summary of its characterization data. The presented methods are robust and

can be readily implemented in a standard organic chemistry laboratory. The availability of well-

characterized CBZ-D-Methionine is essential for researchers engaged in the synthesis of D-

amino acid-containing peptides for various applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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